4-Bromo-N,N-diisopropyl-3-methoxyaniline
CAS No.: 1820686-18-7
Cat. No.: VC5474831
Molecular Formula: C13H20BrNO
Molecular Weight: 286.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820686-18-7 |
|---|---|
| Molecular Formula | C13H20BrNO |
| Molecular Weight | 286.213 |
| IUPAC Name | 4-bromo-3-methoxy-N,N-di(propan-2-yl)aniline |
| Standard InChI | InChI=1S/C13H20BrNO/c1-9(2)15(10(3)4)11-6-7-12(14)13(8-11)16-5/h6-10H,1-5H3 |
| Standard InChI Key | AISSPYUMCDROMZ-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1=CC(=C(C=C1)Br)OC)C(C)C |
Introduction
Molecular Structure and Characterization
The molecular structure of 4-bromo-N,N-diisopropyl-3-methoxyaniline consists of a benzene ring with three distinct substituents:
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Bromine at position 4 (para to the amino group),
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Methoxy group (-OCH₃) at position 3 (meta to the amino group),
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N,N-diisopropylamino group (-N(C₃H₇)₂) attached to the nitrogen atom.
Molecular Formula and Weight
The compound’s molecular formula is C₁₃H₁₉BrN₂O₂, derived as follows:
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Benzene backbone: 6 carbon atoms.
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Methoxy group: 1 carbon, 3 hydrogens, and 1 oxygen.
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Diisopropylamino group: 6 carbons (2 isopropyl groups) and 14 hydrogens.
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Bromine: 1 atom.
The molecular weight is calculated as 302.21 g/mol:
Spectroscopic Data
While direct spectroscopic data for this compound is unavailable, analogous structures provide insights:
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¹H NMR: Signals for methoxy protons (~3.8 ppm), aromatic protons (6.5–7.5 ppm), and isopropyl methyl groups (1.2–1.5 ppm) .
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¹³C NMR: Carbons adjacent to bromine (~120 ppm), methoxy carbon (~55 ppm), and quaternary aromatic carbons (~150 ppm) .
Synthesis and Optimization
The synthesis of 4-bromo-N,N-diisopropyl-3-methoxyaniline involves multi-step functionalization of a benzene precursor. A plausible route, inspired by methods for related brominated anilines , is outlined below:
Bromination and Etherification
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Bromination of 3-methoxyaniline:
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Introduction of Diisopropylamino Group:
Nitro Reduction (if applicable)
If starting from a nitro precursor (e.g., 4-bromo-3-methoxynitrobenzene), reduce the nitro group to an amine using:
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CH₃COOH, 35°C | 90.5 |
| Alkylation | (CH₃)₂CHBr, K₂CO₃, DMF, 80°C | 65–75 |
| Nitro Reduction | Na₂S, H₂O, 90°C | 73.2 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxy and amino groups. Limited solubility in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres but sensitive to light and oxidizing agents. Bromine may undergo displacement under nucleophilic conditions.
Applications in Pharmaceutical Chemistry
4-Bromo-N,N-diisopropyl-3-methoxyaniline is primarily utilized as a building block in drug discovery:
Kinase Inhibitors
The diisopropylamino group enhances lipophilicity, improving blood-brain barrier penetration in kinase inhibitors targeting Src or CHK1 . For example:
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Combretastatin A-4 analogs: Brominated anilines are key intermediates in tubulin-binding anticancer agents .
Antimicrobial Agents
Derivatives with sulfonamide moieties exhibit antibacterial activity by inhibiting dihydropteroate synthase .
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